molecular formula C14H9BrCl2N2O4 B4542550 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No. B4542550
M. Wt: 420.0 g/mol
InChI Key: SNGALVYAGGGEPU-UHFFFAOYSA-N
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Description

Chlorophenols (CPs) and brominated compounds are widely studied due to their environmental prevalence and potential toxicity. They're often byproducts of industrial processes and have been analyzed for their persistence and effects on ecosystems and human health. The synthesis, molecular structure, and reactions of such compounds draw significant interest for understanding their behavior and mitigating their impact.

Synthesis Analysis

The synthesis of chlorophenols and brominated compounds typically involves halogenation reactions where chlorine or bromine atoms are introduced into organic molecules. These processes are crucial for creating intermediates in the production of various pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, employs cross-coupling reactions, highlighting the importance of catalysis in halogenated compound synthesis (Qiu et al., 2009).

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-12-6-9(19(21)22)2-3-10(12)16/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGALVYAGGGEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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